molecular formula C16H11Cl3N4O2S B3744760 1-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea

1-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea

Cat. No.: B3744760
M. Wt: 429.7 g/mol
InChI Key: PEMGPMGWAMLIAQ-UHFFFAOYSA-N
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Description

1-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, which is known for its diverse biological activities, and a urea moiety, which is often associated with medicinal chemistry.

Mechanism of Action

While the exact mechanism of action for this specific compound is not clear from the available literature, similar thiadiazole derivatives have demonstrated anticancer properties . They have shown decreased viability of certain cancer cells and reduced tumor growth .

Future Directions

The compound and its derivatives could be further explored for their potential applications in medicinal chemistry, particularly as anticancer agents . Additionally, their corrosion inhibition properties make them interesting for industrial applications .

Preparation Methods

The synthesis of 1-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced through a nucleophilic substitution reaction.

    Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate to form the urea moiety.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea has been studied for various scientific research applications:

Comparison with Similar Compounds

Similar compounds include other thiadiazole derivatives and urea-based molecules. For example:

The uniqueness of 1-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea lies in its combined structural features, which confer specific biological activities and chemical reactivity.

Properties

IUPAC Name

1-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3N4O2S/c17-9-1-4-11(5-2-9)25-8-14-22-23-16(26-14)21-15(24)20-13-6-3-10(18)7-12(13)19/h1-7H,8H2,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMGPMGWAMLIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea
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1-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea
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1-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea
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1-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea

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